Cas no 211134-57-5 (bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate)
bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate Chemical and Physical Properties
Names and Identifiers
-
- Phosphonic acid, P-[(R)-hydroxyphenylmethyl]-, bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
- bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate
-
- MDL: MFCD09863813
- Inchi: 1S/C27H45O4P/c1-18(2)23-14-12-20(5)16-25(23)30-32(29,27(28)22-10-8-7-9-11-22)31-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-28H,12-17H2,1-6H3/t20-,21-,23+,24+,25-,26-,27-/m1/s1
- InChI Key: DQRWNVQUCUAZIB-OLROAREZSA-N
- SMILES: P([C@@H](O)C1=CC=CC=C1)(=O)(O[C@@H]1C[C@H](C)CC[C@H]1C(C)C)O[C@@H]1C[C@H](C)CC[C@H]1C(C)C
bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87986-0.05g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 0.05g |
$1272.0 | 2023-09-01 | ||
| Enamine | EN300-87986-0.1g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 0.1g |
$1332.0 | 2023-09-01 | ||
| Enamine | EN300-87986-0.25g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 0.25g |
$1393.0 | 2023-09-01 | ||
| Enamine | EN300-87986-0.5g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 0.5g |
$1453.0 | 2023-09-01 | ||
| Enamine | EN300-87986-1.0g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 1.0g |
$1515.0 | 2023-02-11 | ||
| Enamine | EN300-87986-2.5g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 2.5g |
$2969.0 | 2023-09-01 | ||
| Enamine | EN300-87986-5.0g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 5.0g |
$4391.0 | 2023-02-11 | ||
| Enamine | EN300-87986-10.0g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 10.0g |
$6512.0 | 2023-02-11 | ||
| Enamine | EN300-87986-1g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 1g |
$1515.0 | 2023-09-01 | ||
| Enamine | EN300-87986-5g |
bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] [(R)-hydroxy(phenyl)methyl]phosphonate |
211134-57-5 | 5g |
$4391.0 | 2023-09-01 |
bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate
Introduction to Bis(1R,2S,5R)-5-Methyl-2-(Propan-2-yl)cyclohexyl (R)-Hydroxy(Phenyl)methylphosphonate (CAS No. 211134-57-5)
Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate (CAS No. 211134-57-5) is a complex organic phosphonate compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique stereochemistry and the presence of a phosphonate group, which imparts specific chemical and biological properties.
The structure of bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate consists of a cyclohexane ring substituted with a methyl and an isopropyl group, along with a chiral phosphonate moiety. The stereochemistry of the compound is crucial for its biological activity and reactivity. The (1R,2S,5R) configuration of the cyclohexane ring and the (R) configuration of the phosphonate group are essential for the compound's specific interactions with biological targets.
Recent research has focused on the synthesis and characterization of this compound to explore its potential therapeutic applications. Studies have shown that bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate exhibits promising antiviral and antibacterial properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound effectively inhibits the replication of certain viruses by interfering with key viral enzymes. Additionally, its ability to disrupt bacterial cell walls has been highlighted in several peer-reviewed articles.
In the context of medicinal chemistry, bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate has been investigated as a potential lead compound for the development of new drugs. Its unique structure and stereochemistry make it an attractive candidate for optimizing drug delivery systems and enhancing pharmacological efficacy. Researchers are also exploring its use in combination therapies to address multidrug resistance issues in both viral and bacterial infections.
From a materials science perspective, the phosphonate group in bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate offers interesting possibilities for developing novel materials with enhanced properties. For example, this compound can be used as a building block for creating functionalized surfaces with improved biocompatibility and reduced fouling. Such materials have potential applications in medical devices, coatings, and sensors.
The synthesis of bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate involves several steps that require precise control over reaction conditions to ensure the correct stereochemistry. Common synthetic routes include the use of chiral auxiliaries and asymmetric catalysis techniques. Recent advancements in synthetic methods have led to more efficient and scalable processes, making it feasible to produce this compound on a larger scale for further research and development.
In terms of safety, bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate is generally considered safe when handled under appropriate laboratory conditions. However, as with any chemical compound, proper safety protocols should be followed to minimize risks associated with handling and storage. Researchers should consult relevant safety data sheets (SDS) for detailed information on handling procedures and personal protective equipment (PPE) requirements.
The future outlook for bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate is promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for various applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to drive innovation in this field and lead to the development of new products with significant societal impact.
211134-57-5 (bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (R)-hydroxy(phenyl)methylphosphonate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)